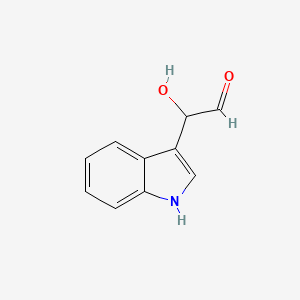
3-Indoleglycolaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-indoleglycolaldehyde is a member of glycolaldehydes.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1. Gut-Liver Axis and Liver Health
Research indicates that 3-Indoleglycolaldehyde plays a significant role in maintaining gut mucosal integrity and influencing liver health. A study demonstrated its efficacy in a murine model of primary sclerosing cholangitis (PSC), a chronic liver disease characterized by inflammation and fibrosis. The administration of this compound was shown to alleviate hepatic inflammation by modulating the intestinal microbiota and activating the aryl hydrocarbon receptor-IL-22 axis. This mechanism is crucial for restoring mucosal integrity and preventing metabolic complications associated with high-fat diets .
2. Cardiometabolic Disorders
Indoles, including this compound, have been linked to cardiometabolic disorders. In particular, indole derivatives can influence endothelial function and oxidative stress responses. For instance, 3-indoxylsulphate, another indole derivative, has been associated with cardiac fibrosis and is considered a predictor of cardiovascular mortality . These findings suggest that this compound may also have implications for cardiovascular health, although direct studies on this compound are still emerging.
Microbiological Applications
1. Bacterial Metabolism
This compound is produced through bacterial metabolism of tryptophan in the gut. It has been identified as part of metabolic pathways that lead to the synthesis of auxins—plant hormones that regulate growth—by certain bacteria. This highlights its potential role in microbial interactions within the gut microbiome, which can have downstream effects on host health .
2. Indole Production and Microbiome Interventions
The production of various indoles, including this compound, is significantly influenced by gut microbiota composition. Studies have shown that specific bacterial species contribute to the synthesis of indolic compounds, which are crucial for maintaining intestinal barrier integrity and influencing metabolic processes in humans . Understanding these pathways opens avenues for microbiome interventions aimed at enhancing health outcomes.
Organic Synthesis Applications
1. Synthesis of Bioactive Compounds
In organic chemistry, this compound serves as a valuable building block for synthesizing various bioactive compounds. It has been utilized in three-component reactions involving indole and diketones to produce derivatives such as 3-(indol-3-yl)-2,3-dihydrofurans. These compounds exhibit significant biological activity and potential therapeutic applications .
2. Green Chemistry Approaches
Recent studies have explored the use of bio-based glycolaldehyde solutions as starting materials for organic transformations. Utilizing deep eutectic solvents (DES) has enabled efficient reactions while enhancing sustainability by promoting the use of renewable resources . The development of these methodologies exemplifies the growing interest in applying green chemistry principles to synthesize valuable compounds from natural sources.
Case Studies
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2-hydroxy-2-(1H-indol-3-yl)acetaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-6,10-11,13H |
Clave InChI |
XKZDNWMDLGQXML-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(C=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















